molecular formula C20H16ClN3OS B5055319 3-(4-Chlorobenzoyl)-1-{4-[(pyridin-4-YL)methyl]phenyl}thiourea

3-(4-Chlorobenzoyl)-1-{4-[(pyridin-4-YL)methyl]phenyl}thiourea

Cat. No.: B5055319
M. Wt: 381.9 g/mol
InChI Key: GPHDCXXIVRICQQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-(4-Chlorobenzoyl)-1-{4-[(pyridin-4-YL)methyl]phenyl}thiourea is a synthetic organic compound that belongs to the class of thioureas This compound is characterized by the presence of a chlorobenzoyl group, a pyridinylmethyl group, and a phenyl group attached to a thiourea moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(4-Chlorobenzoyl)-1-{4-[(pyridin-4-YL)methyl]phenyl}thiourea typically involves the reaction of 4-chlorobenzoyl chloride with 4-[(pyridin-4-YL)methyl]aniline in the presence of a base such as triethylamine. The resulting intermediate is then treated with thiourea to yield the final product. The reaction conditions generally include:

    Temperature: Room temperature to 50°C

    Solvent: Dichloromethane or ethanol

    Reaction Time: 12-24 hours

Industrial Production Methods

In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

3-(4-Chlorobenzoyl)-1-{4-[(pyridin-4-YL)methyl]phenyl}thiourea undergoes various chemical reactions, including:

    Oxidation: The thiourea moiety can be oxidized to form sulfonyl derivatives.

    Reduction: The chlorobenzoyl group can be reduced to form the corresponding benzyl alcohol.

    Substitution: The pyridinylmethyl group can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide or m-chloroperbenzoic acid in an organic solvent.

    Reduction: Sodium borohydride or lithium aluminum hydride in anhydrous conditions.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products Formed

    Oxidation: Sulfonyl derivatives of the thiourea moiety.

    Reduction: Benzyl alcohol derivatives.

    Substitution: Substituted pyridinylmethyl derivatives.

Scientific Research Applications

3-(4-Chlorobenzoyl)-1-{4-[(pyridin-4-YL)methyl]phenyl}thiourea has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 3-(4-Chlorobenzoyl)-1-{4-[(pyridin-4-YL)methyl]phenyl}thiourea involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or modulate receptor function by interacting with binding sites. The exact pathways and molecular targets depend on the specific application and biological context.

Comparison with Similar Compounds

Similar Compounds

  • 3-(4-Chlorobenzoyl)-1-phenylthiourea
  • 1-{4-[(pyridin-4-YL)methyl]phenyl}thiourea
  • 3-(4-Methylbenzoyl)-1-{4-[(pyridin-4-YL)methyl]phenyl}thiourea

Uniqueness

3-(4-Chlorobenzoyl)-1-{4-[(pyridin-4-YL)methyl]phenyl}thiourea is unique due to the combination of its chlorobenzoyl and pyridinylmethyl groups, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for research and potential therapeutic applications.

Properties

IUPAC Name

4-chloro-N-[[4-(pyridin-4-ylmethyl)phenyl]carbamothioyl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H16ClN3OS/c21-17-5-3-16(4-6-17)19(25)24-20(26)23-18-7-1-14(2-8-18)13-15-9-11-22-12-10-15/h1-12H,13H2,(H2,23,24,25,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GPHDCXXIVRICQQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1CC2=CC=NC=C2)NC(=S)NC(=O)C3=CC=C(C=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H16ClN3OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

381.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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